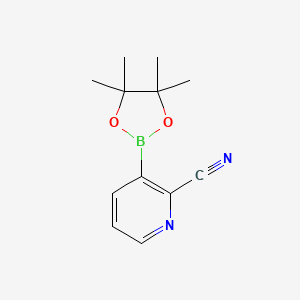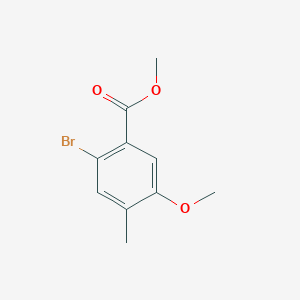
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Vue d'ensemble
Description
“Methyl 2-bromo-5-methoxy-4-methylbenzoate” is an organic compound with the molecular formula C10H11BrO3 . It is also known by other names such as “2-Bromo-5-methoxybenzoic Acid Methyl Ester” and "Methyl 6-Bromo-m-anisate" .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “this compound”. For instance, one study describes the synthesis of a series of analogues through standard chemical procedures . The structures of the compounds were confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a molecular weight of 245.07 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.Applications De Recherche Scientifique
1. Photodynamic Therapy for Cancer Treatment
- Methyl 2-bromo-5-methoxy-4-methylbenzoate-related compounds have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their efficacy as Type II photosensitizers in photodynamic therapy, with promising properties like high singlet oxygen quantum yield and good fluorescence. This suggests potential therapeutic applications for similar compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
2. Synthetic Processes and Intermediates
- The synthesis of related bromophenol derivatives, as studied by Zhao et al. (2004), and the preparation of intermediates like methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate by Li-jiao (2013), highlight the compound's role in complex synthetic processes. These studies provide insights into the methodologies for synthesizing structurally similar compounds, which can be useful in various pharmaceutical and chemical applications (Zhao et al., 2004); (Li-jiao, 2013).
3. Bromination and Formylation Reactions
- Research on the bromination and formylation of similar compounds, as explored by Cannon et al. (1971) and Cresp et al. (1973), provides foundational knowledge for chemical reactions involving this compound. Understanding these reaction mechanisms is crucial for developing new synthetic routes and derivatives with potential applications in various fields (Cannon et al., 1971); (Cresp et al., 1973).
Propriétés
IUPAC Name |
methyl 2-bromo-5-methoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLEQAPQWFIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204327 | |
| Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87808-28-4 | |
| Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87808-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

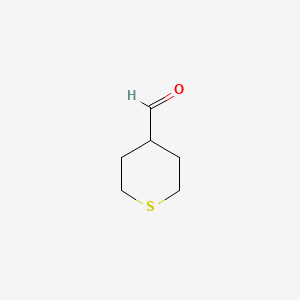


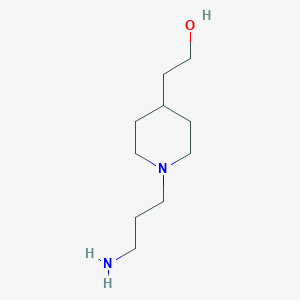
![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)

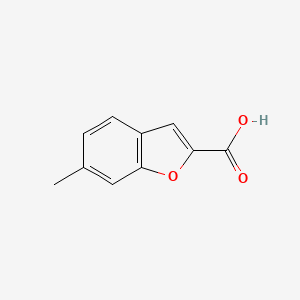
![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)

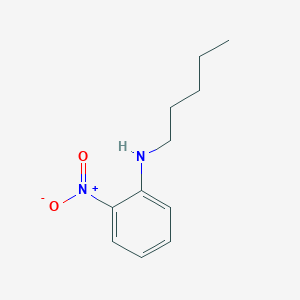
![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)
